molecular formula C24H22N4O4S B2541040 N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide CAS No. 866039-07-8

N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide

Cat. No. B2541040
CAS RN: 866039-07-8
M. Wt: 462.52
InChI Key: FXUWYYIGAFABKU-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of phthalazinone, which is a heterocyclic compound that has been the subject of various synthetic methods and biological studies. The structure suggests that it is a hydrazone derivative formed from the condensation of a sulfonohydrazide and an aromatic carbonyl compound.

Synthesis Analysis

The synthesis of related phthalazinone derivatives has been reported using palladium(II)-catalyzed intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides . This method likely involves electrophilic ortho-palladation followed by C-arylation of the carbon-nitrogen double bond. Additionally, a one-pot synthesis approach for similar compounds, such as 2H-indazolo[2,1-b]phthalazine-triones, has been achieved using N-halosulfonamides as catalysts under solvent-free conditions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound likely features a phthalazinone core with a 3,4-dimethylphenyl group and a 4-methylbenzenesulfonohydrazide moiety. The presence of these groups can influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Hydrazones, such as the one described, are typically synthesized by the condensation of hydrazides with carbonyl compounds . The reactivity of these compounds can be further explored through reactions like ortho lithiation, as demonstrated with N,N-dimethylbenzenesulfonamide, which can be converted to various functional groups through condensation with electrophilic compounds . These reactions can be used to modify the structure and properties of the compound for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of sulfonamide and phthalazinone groups can confer properties such as solubility in polar solvents, potential for hydrogen bonding, and the ability to interact with various biological molecules. The synthesized compounds' characterization typically involves techniques like IR, NMR, and mass spectrometry . Biological activities, such as antimicrobial properties, have been evaluated for similar compounds, indicating potential applications in medicinal chemistry .

Relevant Case Studies

While specific case studies on the compound were not provided, the synthesis and evaluation of similar hydrazone derivatives have been reported. These compounds have been characterized and tested for biological activities, including antimycobacterial, antibacterial, and antifungal properties . Such studies are crucial for understanding the potential therapeutic applications of these compounds.

properties

IUPAC Name

3-(3,4-dimethylphenyl)-N'-(4-methylphenyl)sulfonyl-4-oxophthalazine-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-15-8-12-19(13-9-15)33(31,32)27-25-23(29)22-20-6-4-5-7-21(20)24(30)28(26-22)18-11-10-16(2)17(3)14-18/h4-14,27H,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUWYYIGAFABKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide

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